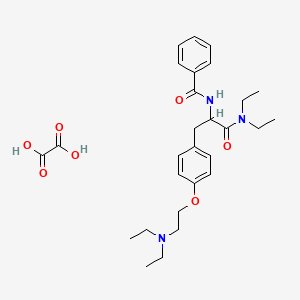
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a benzoyl group, and a tyrosyl group, all linked to a diethylamide moiety. The oxalate salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The diethylaminoethyl group can be introduced through a reaction with diethylamine, while the benzoyl group is typically added via a Friedel-Crafts acylation reaction. The tyrosyl group is incorporated through peptide coupling reactions, often using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The final oxalate salt form is obtained by reacting the free base with oxalic acid, followed by crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted amides or esters.
科学的研究の応用
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can interact with amino acid residues in proteins, while the benzoyl and tyrosyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with a similar diethylaminoethyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A compound with a similar diethylaminoethyl group and benzoyl group.
Uniqueness
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its oxalate salt form also enhances its stability and solubility, making it more suitable for various applications compared to similar compounds.
特性
CAS番号 |
57227-50-6 |
|---|---|
分子式 |
C28H39N3O7 |
分子量 |
529.6 g/mol |
IUPAC名 |
N-[1-(diethylamino)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C26H37N3O3.C2H2O4/c1-5-28(6-2)18-19-32-23-16-14-21(15-17-23)20-24(26(31)29(7-3)8-4)27-25(30)22-12-10-9-11-13-22;3-1(4)2(5)6/h9-17,24H,5-8,18-20H2,1-4H3,(H,27,30);(H,3,4)(H,5,6) |
InChIキー |
HZXXLPBSHKUWHV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















